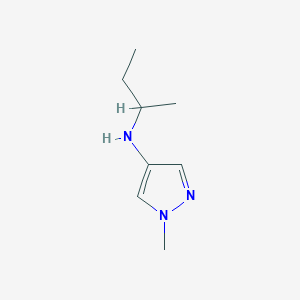

N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-butan-2-yl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-4-7(2)10-8-5-9-11(3)6-8/h5-7,10H,4H2,1-3H3 |

InChI Key |

TUBBHDPXWDMXMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CN(N=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine

Established Synthetic Routes to the 1H-Pyrazol-4-amine Core Structure

The 1H-pyrazol-4-amine scaffold is a key structural motif found in numerous pharmacologically active compounds. nih.gov Its synthesis can be approached by first forming the pyrazole (B372694) ring and then introducing the amino group, or by constructing the ring from precursors that already contain the necessary nitrogen functionality.

Strategic Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several named reactions and strategies available.

One of the most classical and versatile methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. drugfuture.comslideshare.netjk-sci.com The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. slideshare.net When a substituted hydrazine is used, a mixture of two regioisomeric pyrazoles can be formed. drugfuture.com

Another common strategy involves the cyclocondensation of hydrazine with β-ketonitriles. This method is particularly useful for the synthesis of 3(5)-aminopyrazoles, where the reaction proceeds through a hydrazone intermediate, which then cyclizes via the attack of the second nitrogen atom on the nitrile carbon. chim.it

More contemporary methods include the synthesis from vinyl azides. A simple and direct approach involves the reaction of vinyl azides with hydrazines under mild conditions to produce polysubstituted 4-aminopyrazoles in moderate to excellent yields. nih.gov

A summary of key pyrazole ring formation strategies is presented in Table 1.

| Synthetic Strategy | Precursors | Key Features | Reference(s) |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds and hydrazines | Versatile, but can lead to regioisomers with substituted hydrazines. | drugfuture.comslideshare.netjk-sci.com |

| Condensation with β-Ketonitriles | β-Ketonitriles and hydrazines | Primarily leads to 3(5)-aminopyrazoles. | chim.it |

| From Vinyl Azides | Vinyl azides and hydrazines | Mild conditions, direct route to 4-aminopyrazoles. | nih.gov |

Amine Functionalization Techniques

Once the pyrazole ring is formed, the amino group can be introduced at the C4 position using various functionalization techniques.

A prevalent method is the nitration of a pyrazole ring followed by reduction . Pyrazole can be nitrated at the 4-position using a mixture of nitric and sulfuric acids. guidechem.com The resulting 4-nitropyrazole can then be reduced to 4-aminopyrazole. chim.it Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this reduction. researchgate.net

Another powerful technique is the transition-metal-catalyzed amination of a 4-halopyrazole . The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds. wikipedia.org This reaction can be used to couple 4-halopyrazoles with a variety of amines. nih.govresearchgate.net Copper-catalyzed C-N coupling reactions have also been shown to be effective, particularly for alkylamines possessing a β-hydrogen. nih.gov

A summary of amine functionalization techniques is presented in Table 2.

| Functionalization Technique | Starting Material | Reagents | Key Features | Reference(s) |

| Nitration and Reduction | Pyrazole | 1. HNO₃/H₂SO₄ 2. Reducing agent (e.g., H₂/Pd-C) | A two-step process, generally providing good yields. | guidechem.comchim.itresearchgate.net |

| Buchwald-Hartwig Amination | 4-Halopyrazole | Amine, Palladium catalyst, Ligand, Base | Broad scope for the amine coupling partner. | nih.govwikipedia.orgresearchgate.net |

| Copper-Catalyzed Amination | 4-Iodopyrazole | Alkylamine, CuI, Ligand, Base | Effective for alkylamines with β-hydrogens. | nih.gov |

Specific Synthesis of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine

Starting Materials and Reagents

A potential synthetic pathway would begin with the synthesis of 1-methyl-4-nitropyrazole. This can be achieved through the methylation of 4-nitropyrazole. chim.it The subsequent reduction of the nitro group would yield 1-methyl-4-aminopyrazole. researchgate.net The final step, the introduction of the butan-2-yl group, could be accomplished via reductive amination with butan-2-one. wikipedia.orglibretexts.orgharvard.eduyoutube.commasterorganicchemistry.com

The key starting materials and reagents for this proposed synthesis are outlined in Table 3.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 4-Nitropyrazole | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) | 1-Methyl-4-nitropyrazole |

| 2 | 1-Methyl-4-nitropyrazole | Reducing agent (e.g., H₂, Pd/C) | 1-Methyl-1H-pyrazol-4-amine |

| 3 | 1-Methyl-1H-pyrazol-4-amine | Butan-2-one, Reducing agent (e.g., NaBH(OAc)₃) | This compound |

Reaction Conditions and Yield Optimization

For the N-methylation of 4-nitropyrazole, Mitsunobu reaction conditions could be employed, which have been shown to be effective for the N-alkylation of pyrazoles. researchgate.net

The reduction of 1-methyl-4-nitropyrazole to 1-methyl-1H-pyrazol-4-amine can be carried out by catalytic hydrogenation with Pd-C, which typically proceeds in high yield. researchgate.net

The final reductive amination step involves the reaction of 1-methyl-1H-pyrazol-4-amine with butan-2-one to form an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation. harvard.edumasterorganicchemistry.com The reaction is typically performed in a suitable solvent like dichloroethane or tetrahydrofuran. Optimization of the reaction would involve adjusting the stoichiometry of the reagents, temperature, and reaction time to maximize the yield of the desired this compound.

Derivatization Strategies for Structural Modification of this compound

The secondary amine functionality in this compound offers a reactive handle for further structural modifications. These derivatizations can be used to explore structure-activity relationships in medicinal chemistry programs or to modify the physicochemical properties of the molecule.

N-Acylation: The secondary amine can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. researchgate.netresearchgate.netlibretexts.orgyoutube.comyoutube.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

N-Alkylation: Further alkylation of the secondary amine to a tertiary amine can be achieved using alkyl halides. youtube.comelsevierpure.comnih.govenamine.net Care must be taken to control the reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts.

Formation of Fused Heterocyclic Systems: 4-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems. For example, they can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines. researchgate.netmdpi.commdpi.comcdnsciencepub.comresearchgate.net This reaction typically involves a condensation and cyclization sequence.

Table 4 summarizes potential derivatization strategies for the target compound.

| Derivatization Strategy | Reagent Type | Functional Group Formed | Potential Application |

| N-Acylation | Acid chlorides, Anhydrides | Amide | Introduction of diverse substituents, modulation of electronic properties. |

| N-Alkylation | Alkyl halides | Tertiary amine | Modification of basicity and steric properties. |

| Cyclocondensation | 1,3-Dicarbonyl compounds | Fused Pyrazolo[3,4-b]pyridine ring | Construction of complex heterocyclic scaffolds with potential biological activity. |

Modification of the Butyl Side Chain

The butan-2-yl substituent on the pyrazole nitrogen provides a non-polar, sterically defined feature to the molecule. Modifications to this alkyl chain can influence the compound's lipophilicity and its interaction with surrounding molecular environments.

Oxidative Functionalization:

While direct, selective oxidation of a specific C-H bond within the sec-butyl group is challenging, certain reagents could potentially introduce functionality. For instance, strong oxidizing agents under controlled conditions might lead to the formation of hydroxylated or carbonylated derivatives. However, such reactions would likely lack selectivity and could also affect the pyrazole ring or the amino group.

A more controlled approach would involve the synthesis of analogues with pre-functionalized side chains that are then attached to the pyrazole core. For example, starting with a functionalized butane (B89635) derivative would allow for the introduction of various groups.

Table 1: Potential Oxidative Modifications of the Butyl Side Chain

| Reagent/Condition | Potential Product | Remarks |

| KMnO4, controlled temp. | Hydroxylated/carbonylated butan-2-yl derivatives | Low selectivity expected, potential for over-oxidation and ring cleavage. |

| Catalytic C-H oxidation | Hydroxylated butan-2-yl derivatives | Would require a highly specific catalyst to achieve regioselectivity. |

Chain Homologation and Isomerization:

The synthesis of analogues with different alkyl chains, such as isobutyl, tert-butyl, or longer chains, would allow for a systematic study of the impact of the alkyl group's size and branching. These variations would be achieved by starting with the appropriately substituted hydrazine during the initial pyrazole synthesis.

Substituent Variation on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its electronic properties can be modulated by the introduction of various substituents. The existing methyl and amino groups influence the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution:

The 4-amino group is a strong activating group, directing electrophiles to the C5 position of the pyrazole ring. The N1-methyl group also contributes to the electron density of the ring.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can significantly alter the electronic and lipophilic properties of the molecule. Halogenation of aminopyrazoles can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org Given the activating nature of the amino group, these reactions are expected to proceed under mild conditions, likely yielding the 5-halo-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine. researchgate.net

Nitration: Nitration of the pyrazole ring would introduce a strong electron-withdrawing group. Nitrating agents such as nitric acid in sulfuric acid are typically used. researchgate.net Due to the presence of the activating amino group, milder nitrating agents might be necessary to avoid over-reaction or degradation. The expected product would be the 5-nitro derivative.

Table 2: Potential Electrophilic Substitutions on the Pyrazole Ring

| Reaction | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |

| Nitration | HNO3/H2SO4 (mild conditions) | N-(butan-2-yl)-1-methyl-5-nitro-1H-pyrazol-4-amine |

Exploration of Nitrogen Atom Derivatization

The exocyclic amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities through acylation, sulfonylation, and alkylation reactions.

Acylation and Sulfonylation:

The nucleophilic amino group can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) would yield N-acylated derivatives. This allows for the introduction of various alkyl and aryl carbonyl groups. researchgate.net Highly selective acylating reagents have been developed for the monoacylation of polyamines, which could be applicable here. nih.govrsc.org

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. researchgate.netresearchgate.net The synthesis of pyrazole-4-sulfonamide derivatives has been reported as a facile process. nih.gov

Alkylation:

Direct alkylation of the exocyclic amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for introducing alkyl groups. Selective alkylation of the amino group in the presence of other nucleophilic sites has been demonstrated in aminophenol systems and could be adapted. researchgate.netresearchgate.net

Table 3: Potential Derivatizations of the Exocyclic Amino Group

| Reaction | Reagent | Potential Product Class |

| Acylation | Acetyl chloride, Benzoyl chloride | N-(1-methyl-4-(butan-2-ylamino)-1H-pyrazol-5-yl)acetamide/benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-methyl-4-(butan-2-ylamino)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Alkylation | Alkyl halide, Base | N-alkyl-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |

| Reductive Amination | Aldehyde/Ketone, NaBH4 | N-alkyl-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine |

Structural Characterization and Spectroscopic Analysis of N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular architecture of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information to build a complete structural profile.

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of distinct atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) and their splitting patterns are based on the electronic environment of the protons and spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrazole (B372694) H-5 | 7.3 - 7.5 | Singlet (s) | 1H |

| Pyrazole H-3 | 7.0 - 7.2 | Singlet (s) | 1H |

| N-H | 3.5 - 5.0 | Broad Singlet (br s) | 1H |

| N-CH₃ | 3.7 - 3.9 | Singlet (s) | 3H |

| N-CH (sec-butyl) | 3.2 - 3.4 | Multiplet (m) | 1H |

| -CH₂- (sec-butyl) | 1.5 - 1.7 | Multiplet (m) | 2H |

| -CH₃ (doublet, sec-butyl) | 1.1 - 1.3 | Doublet (d) | 3H |

| -CH₃ (triplet, sec-butyl) | 0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are influenced by the hybridization and the nature of attached atoms.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 | 135 - 138 |

| Pyrazole C-5 | 128 - 131 |

| Pyrazole C-3 | 120 - 123 |

| N-CH (sec-butyl) | 50 - 55 |

| N-CH₃ | 35 - 40 |

| -CH₂- (sec-butyl) | 29 - 33 |

| -CH₃ (doublet, sec-butyl) | 19 - 23 |

| -CH₃ (triplet, sec-butyl) | 10 - 13 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₈H₁₅N₃), the molecular weight is 153.13 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at an odd m/z value, consistent with the nitrogen rule for compounds containing an odd number of nitrogen atoms. libretexts.org

The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For the sec-butyl group, this would result in the loss of either an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), with the loss of the larger radical being generally favored.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion |

| 124 | [C₆H₁₀N₃]⁺ | Ethyl Radical (•C₂H₅) |

| 138 | [C₇H₁₂N₃]⁺ | Methyl Radical (•CH₃) |

| 96 | [C₅H₆N₂]⁺ | Butan-2-amine Radical |

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and crystal packing information in the solid state. Although specific experimental data for this compound is not publicly available, a hypothetical crystal structure analysis would yield key parameters. Such an analysis would confirm the connectivity of the atoms and reveal details about intermolecular interactions, such as hydrogen bonding involving the secondary amine proton and the pyrazole nitrogen atoms. mdpi.comresearchgate.net

Hypothetical Crystal Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1025 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Stereochemical Considerations of this compound

The structure of this compound possesses notable stereochemical and conformational features.

The sec-butyl group contains a chiral center at the carbon atom bonded to the amine nitrogen (C2 of the butane (B89635) chain). wikipedia.org This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers:

(R)-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine

(S)-N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine

A standard chemical synthesis would typically produce a racemic mixture, which is an equal mixture of both enantiomers. youtube.com

Purity Assessment and Analytical Characterization Methods

Assessing the purity of this compound is critical, particularly in research and pharmaceutical contexts. A combination of chromatographic and other analytical methods is employed for this purpose. rroij.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. alwsci.comchromatographyonline.com A reverse-phase method, likely using a C18 column with a gradient elution of acetonitrile (B52724) and water, would be suitable for separating the main compound from any impurities. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful tool, especially for analyzing volatile impurities or residual solvents from the synthesis process. omicsonline.org

Elemental analysis provides a fundamental check of purity by determining the mass percentages of carbon, hydrogen, and nitrogen. The experimental values are compared against the theoretical values calculated from the molecular formula (C₈H₁₅N₃) to confirm its elemental composition.

Summary of Analytical Methods for Purity Assessment

| Technique | Purpose | Typical Conditions |

| HPLC | Quantify purity and detect non-volatile impurities. | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water gradient; UV detection. chemass.si |

| GC-MS | Identify and quantify volatile impurities and residual solvents. | Capillary column (e.g., DB-5); Temperature programming; EI mass spectrometric detection. omicsonline.org |

| Elemental Analysis | Confirm empirical formula and elemental composition. | Combustion analysis to determine %C, %H, %N. |

Investigation of Molecular Targets and Biological Mechanisms of Action for N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine

In Vitro Biochemical and Cellular Assay Systems for Target Identification

A variety of in vitro systems are instrumental in the initial screening and characterization of a compound's biological activity. These assays provide a controlled environment to study the direct interaction between the compound and its potential molecular targets.

The pyrazole (B372694) nucleus is a common feature in many compounds designed as enzyme inhibitors. mdpi.com Therefore, a primary avenue of investigation for N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine would be its potential to inhibit various enzymes, particularly those implicated in disease pathways.

Initial screening would likely involve a broad panel of enzymes to identify potential targets. Based on the activities of other pyrazole-containing compounds, key enzyme classes to investigate would include protein kinases, cyclooxygenases (COX), and others involved in signal transduction and inflammation. ontosight.ainih.gov

Table 1: Illustrative Enzyme Inhibition Profile for Pyrazole Scaffolds

| Enzyme Target | Assay Type | Potential Effect of this compound |

| Protein Kinases | Kinase Activity Assay | Inhibition of phosphorylation |

| Cyclooxygenase (COX) | COX Activity Assay | Inhibition of prostaglandin (B15479496) synthesis |

Note: This table is illustrative and based on the known activities of the broader pyrazole class of compounds.

Receptor binding assays are crucial for determining if a compound interacts with specific cell surface or intracellular receptors. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace it.

Given that some pyrazole derivatives have been found to interact with G-protein coupled receptors (GPCRs), a comprehensive GPCR binding screen would be a logical step in characterizing this compound. nih.gov This would help to identify any potential agonist or antagonist activity at these receptors.

Table 2: Representative Receptor Binding Assay Panel for Pyrazole Derivatives

| Receptor Family | Specific Receptor Subtype | Assay Type | Potential Interaction |

| G-Protein Coupled Receptors (GPCRs) | Muscarinic Acetylcholine (B1216132) Receptor M4 | Radioligand Binding Assay | Allosteric Modulation |

| G-Protein Coupled Receptors (GPCRs) | P2Y12 Receptor | Radioligand Binding Assay | Antagonism |

Note: This table is illustrative and based on the known activities of the broader pyrazole class of compounds.

Following initial identification in biochemical assays, cell-based functional assays are employed to understand the compound's effect in a more biologically relevant context. These assays can measure a wide range of cellular responses, including changes in second messenger levels, gene expression, and cell proliferation.

For this compound, if preliminary assays suggest interaction with a particular kinase or receptor, specific cell lines expressing these targets would be used to validate these findings and to further elucidate the functional consequences of this interaction. For instance, a cell line with a known dependence on a specific kinase for survival could be used to assess the compound's anti-proliferative effects. mdpi.com

Identification and Validation of Specific Molecular Targets

Based on the general screening assays, more focused studies are conducted to identify and validate specific molecular targets. The structural features of this compound, particularly the pyrazole core, suggest that protein kinases and GPCRs are plausible target families.

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrazole scaffold is a well-known "privileged structure" in kinase inhibitor design. nih.gov

Numerous pyrazole derivatives have been developed as potent and selective kinase inhibitors. For example, some N-(1H-pyrazol-4-yl)carboxamides have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling. nih.gov Another example is the reversible inhibition of Bruton's Tyrosine Kinase (BTK) by pyrazole-containing compounds, which is a therapeutic strategy for B-cell malignancies. mdpi.com Given these precedents, it is highly probable that this compound could exhibit inhibitory activity against one or more protein kinases. Further studies would be required to determine its specific kinase selectivity profile and potency.

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The structural motifs present in this compound, including the pyrazole ring and the butan-2-yl group, are found in ligands that bind to GPCRs. nih.gov

For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4. nih.gov Additionally, other pyrazole derivatives have been developed as antagonists of the P2Y12 receptor, an important target in antiplatelet therapy. researchgate.net These examples highlight the potential for this compound to modulate the activity of GPCRs. A thorough investigation using a panel of GPCR functional assays would be necessary to identify any specific interactions and to characterize the nature of this modulation (e.g., agonist, antagonist, or allosteric modulator).

Ion Channels

There is no published research detailing any interaction or modulatory effects of this compound on any type of ion channel.

Other Identified Biological Macromolecules

Scientific literature has not identified any other specific biological macromolecules, such as receptors or enzymes, that serve as molecular targets for this compound.

Mechanistic Insights into Biological Pathway Modulation

Signal Transduction Cascade Perturbations

There are no studies available that describe the effects of this compound on any signal transduction cascades.

Transcriptional and Translational Regulation

The impact of this compound on transcriptional and translational regulation has not been investigated in any published research.

Preclinical In Vivo Studies in Animal Models for Mechanistic Elucidation

Model System Selection and Justification

There are no records of preclinical in vivo studies conducted for this compound. Consequently, no information is available regarding the selection or justification of any animal models for the mechanistic elucidation of this specific compound.

Observed Biological Responses and Underlying Mechanisms

Currently, there are no specific studies detailing the observed biological responses or the underlying mechanisms of action for this compound. The pyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of effects including anti-inflammatory, analgesic, and antimicrobial properties. These activities are generally attributed to the ability of the pyrazole ring system to interact with various enzymes and receptors. However, without direct experimental evidence, any potential biological activity of this compound remains speculative.

Comparative Analysis with Reference Compounds in Research Settings

Due to the absence of published research on this compound, a comparative analysis with established reference compounds is not possible. In typical drug discovery and development, novel compounds are often compared against well-characterized molecules to assess their relative potency, selectivity, and mechanism of action. Such comparative studies are essential for understanding the potential therapeutic value of a new chemical entity. The lack of data for this compound prevents this critical step in its scientific evaluation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine Analogues

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

The biological activity of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine analogues can be finely tuned by making strategic modifications at three primary locations: the pyrazole (B372694) ring, the butyl chain, and the amine linker.

The pyrazole ring is a key component that can be functionalized at its available carbon positions (typically C3 and C5 in this scaffold). The electronic and steric properties of substituents on this ring can drastically alter the compound's interaction with biological targets. nih.gov

Research on various pyrazole derivatives indicates that the nature of substituents significantly influences biological activity. For instance, introducing electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or a trifluoromethyl group (-CF3) can enhance activity in some contexts by altering the electronic distribution of the ring or by participating in specific interactions like halogen bonding. mdpi.commdpi.com Conversely, electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) can also positively influence activity by increasing the electron density of the ring system, which may be favorable for certain receptor interactions. mdpi.com

The size and bulkiness of the substituents are also critical. While smaller groups may be well-tolerated, larger, bulkier groups could introduce steric hindrance, preventing the molecule from fitting into the target's binding pocket. However, in some cases, bulky groups can enhance selectivity or potency by occupying a specific hydrophobic pocket. acs.org

Table 1: Hypothetical SAR Data for Substituent Effects on the Pyrazole Ring This table illustrates the potential impact of substituents at the C3 and C5 positions based on general principles observed in pyrazole derivatives.

| Compound ID | R1 (C3-position) | R2 (C5-position) | Relative Potency (%) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent | H | H | 100 | Baseline activity of the core scaffold. |

| Analog A | Cl | H | 150 | Introduction of an electron-withdrawing group may enhance binding affinity. |

| Analog B | H | CF3 | 180 | Strong electron-withdrawing group can significantly alter electronic properties and interactions. |

| Analog C | CH3 | H | 120 | Small electron-donating group may favorably interact with a hydrophobic pocket. |

| Analog D | Phenyl | H | 40 | A large, bulky group may cause steric hindrance, reducing binding affinity. |

The N-(butan-2-yl) group is a key lipophilic component that often interacts with hydrophobic regions of a biological target. Modifying this chain can impact potency, selectivity, and metabolic stability. Variations can include changing the chain length, branching (isomerism), or introducing cyclic structures.

Studies on related N-alkylated compounds have shown that even minor changes to an alkyl chain can have significant effects. For example, extending the length of an alkyl chain from methyl to n-propyl has been shown to increase potency threefold in some pyrazole series, likely due to improved occupancy of a hydrophobic pocket. acs.org The isomerism of the butyl group is particularly important:

n-butyl: A linear chain that can adopt flexible conformations.

sec-butyl (as in the parent compound): Provides a chiral center and a specific steric profile.

iso-butyl: Introduces branching at a different position, altering the molecule's shape.

tert-butyl: A bulky, sterically demanding group that can lock the molecule into a specific conformation or provide a strong hydrophobic anchor.

Replacing the alkyl chain with a cycloalkyl group, such as cyclobutyl or cyclopentyl, can also enhance activity by introducing conformational rigidity and improving the lipophilic profile.

Table 2: Hypothetical SAR Data for Butyl Chain Modifications This table illustrates the potential impact of modifying the N-alkyl substituent based on general principles observed in related chemical series.

| Compound ID | N-Alkyl Group | Relative Potency (%) | Rationale for Activity Change |

|---|---|---|---|

| Parent | sec-butyl | 100 | Baseline activity with a specific steric and chiral profile. |

| Analog E | n-butyl | 80 | Increased flexibility may lead to a slight loss of optimal binding conformation. |

| Analog F | iso-butyl | 90 | Altered branching pattern may slightly change the fit in the hydrophobic pocket. |

| Analog G | tert-butyl | 130 | The bulky group may provide a better anchor in a large hydrophobic pocket. |

| Analog H | cyclopentyl | 160 | Increased rigidity and optimal lipophilicity can lead to improved binding affinity. |

The amine linker at the C4 position of the pyrazole ring is a critical feature. mdpi.com It acts as a hydrogen bond donor and its nitrogen atom can act as a hydrogen bond acceptor, facilitating key interactions with amino acid residues in a target protein. The basicity of this amine can also be crucial for forming salt-bridge interactions.

Modifying this linker, for instance by converting the secondary amine to a tertiary amine (e.g., N-methylation), could reduce hydrogen bond donating capacity, which may be detrimental if this interaction is essential for binding. Alternatively, replacing the amine with other linkers like an amide or an ether would fundamentally change the geometry and electronic properties of the connection, leading to significant changes in biological activity. nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and the SAR principles discussed.

Based on analyses of similar pyrazole-based inhibitors, a general pharmacophore model would likely include: nih.gov

Aromatic/Heterocyclic Core: The 1-methyl-pyrazole ring serves as a central scaffold, positioning the other functional groups correctly. It can participate in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor: The pyridine-like nitrogen atom (N2) of the pyrazole ring is a key hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the secondary amine linker is a crucial hydrogen bond donor.

Hydrophobic Region: The sec-butyl group provides a necessary hydrophobic feature that interacts with non-polar pockets in the target protein. Its specific size and shape are important for selectivity and potency.

These features collectively define the molecule's ability to recognize and bind to its target, and any modifications must be considered in the context of preserving or enhancing these key interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict the activity of new analogues and guide further synthesis. shd-pub.org.rsnih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. biointerfaceresearch.com

The selection of appropriate molecular descriptors is the most critical step in developing a robust QSAR model. These descriptors quantify various aspects of a molecule's physicochemical properties. For pyrazole analogues, relevant descriptors often fall into several categories: researchgate.net

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of multiple bonds. shd-pub.org.rs

Topological Descriptors: These are 2D descriptors that characterize the connectivity of atoms, such as branching indices and topological polar surface area (TPSA).

Geometric Descriptors (3D): These describe the 3D shape and size of the molecule, including molecular volume and surface area.

Electrostatic Descriptors: These relate to the charge distribution within the molecule, such as partial charges on atoms and dipole moment. These are crucial for modeling polar interactions.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common being the logarithm of the octanol/water partition coefficient (LogP). researchgate.net

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed electronic information, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules. nih.gov

By carefully selecting these descriptors, researchers can build predictive QSAR models that accelerate the optimization process for this compound analogues, leading to the identification of compounds with enhanced biological activity.

Model Construction and Validation Methodologies

The development of predictive SAR and SPR models for pyrazole analogues relies heavily on computational chemistry techniques. These models are essential for rationally designing new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Model Construction:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are frequently employed to calculate the electronic properties and optimized geometries of pyrazole derivatives. researchgate.net For instance, the B3LYP functional with a 6-311++G** basis set is a common combination used to predict molecular structures, electronic distributions, and thermodynamic properties in different phases (gas or aqueous solution). nih.gov These calculations provide insights into molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity and intermolecular interactions. researchgate.net

Molecular Docking: This is a cornerstone of model construction for pyrazole analogues that target specific proteins. nih.gov Docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its receptor. For example, in the development of pyrazole-based inhibitors for enzymes like α-glucosidase, α-amylase, or various kinases, molecular docking helps to visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues of the target protein. nih.govnih.gov This information is fundamental to understanding the SAR of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the 3D properties of molecules with their biological activity. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications are likely to enhance or diminish activity, thereby guiding the design of new analogues.

Model Validation:

The reliability of computationally constructed models is paramount. Validation is performed through several methods:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and predictive power of QSAR models. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: The most critical test of a model is its ability to accurately predict the activity of a set of new, "external" compounds that were not used in the model's construction. The predictive ability is often measured by the correlation coefficient (R²_pred) between the predicted and experimentally determined activities for this external set.

Experimental Correlation: Ultimately, the predictions from computational models must be validated through synthesis and biological testing. For example, if a docking study predicts that adding a specific functional group will enhance binding affinity, synthesizing that analogue and measuring its activity in a biochemical assay provides the definitive validation. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD strategies have been instrumental in the discovery and optimization of drugs derived from the pyrazole scaffold. The choice between these approaches typically depends on whether high-resolution structural information for the biological target is available.

Structure-Based Drug Design (SBDD):

SBDD relies on the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. This approach has been successfully applied to develop pyrazole-based kinase inhibitors. mdpi.com

Target: Cyclin-Dependent Kinase 2 (CDK2): In the quest for novel anticancer agents, SBDD has guided the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent CDK2 inhibitors. nih.gov By analyzing the crystal structure of CDK2, researchers can design pyrazole analogues that fit optimally into the ATP-binding pocket, forming key interactions with residues like Leu83. This structural insight allows for rational modifications to the pyrazole scaffold to enhance potency and selectivity over other kinases. nih.gov

Target: p38 MAP Kinase: Similarly, X-ray crystallography of 5-amino-pyrazole derivatives bound within the ATP binding site of p38α MAP kinase was used to understand binding modes. mdpi.com This structural information enabled the targeted addition of moieties, such as a 2,3-dihydroxypropoxy group, to optimize potency and physicochemical properties, leading to the identification of highly selective inhibitors. mdpi.com

Ligand-Based Drug Design (LBDD):

When the 3D structure of the biological target is unknown, LBDD methods are employed. These approaches use the structures of known active ligands to infer the properties of the receptor's binding site.

Pharmacophore Modeling: This technique involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For pyrazole derivatives, a pharmacophore model might consist of a central pyrazole core, a hydrogen bond donor (the amine group), and specific hydrophobic regions corresponding to substituents like the butan-2-yl group. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active.

Bioisosteric Replacement: This is a common and powerful LBDD strategy used in the optimization of pyrazole analogues. It involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For example, in the development of CDK2 inhibitors, a phenylsulfonamide moiety in a lead compound was successfully replaced with various pyrazole derivatives, leading to a novel series of compounds with significantly improved inhibitory activity. nih.gov This strategy is guided by the principle of maintaining or enhancing the key interactions of the original ligand.

The table below illustrates findings from a study on pyrazole-based CDK2 inhibitors, demonstrating how structural modifications impact biological activity, a key aspect of both SBDD and LBDD.

| Compound ID | R Group Modification | CDK2 Ki (µM) |

| Lead Compound | Phenylsulfonamide | >10 |

| Analogue 1 | 1H-pyrazol-4-yl | 0.088 |

| Analogue 2 | 1-Methyl-1H-pyrazol-4-yl | 0.021 |

| Analogue 3 | 1-Ethyl-1H-pyrazol-4-yl | 0.015 |

| Analogue 15 | 1-(Propan-2-yl)-1H-pyrazol-4-yl | 0.005 |

Data is illustrative and derived from findings on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. nih.gov

In-Silico Analysis of this compound: A Computational Chemistry Perspective

Advanced Analytical Methodologies for N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine in Research Applications

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for isolating N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine from synthetic reaction mixtures and for determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

HPLC is a highly versatile technique for the analysis of pyrazole (B372694) derivatives. ijcpa.in Given that this compound possesses a chiral center at the butan-2-yl group, chiral HPLC is particularly crucial for separating its enantiomers. The separation of racemic pyrazole derivatives has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs). nih.govnih.gov

Method development would involve screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. Both normal-phase and polar organic elution modes have proven effective for similar chiral pyrazoles. nih.govresearchgate.net The polar organic mode, using solvents like ethanol (B145695) or methanol, can be beneficial for achieving short analysis times and sharp peaks. nih.govacs.org Supercritical fluid chromatography (SFC) presents a faster, more efficient, and greener alternative to HPLC for chiral separations of pyrazole intermediates. chromatographyonline.com

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |

|---|---|---|

| Stationary Phase | Lux Amylose-2 [amylose tris(5-chloro-2-methylphenylcarbamate)] | Lux Cellulose-2 [cellulose tris(3,5-dimethylphenylcarbamate)] |

| Mobile Phase | n-Hexane / Ethanol mixture | 100% Methanol or 100% Ethanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 206 nm or 254 nm | UV at 206 nm or 254 nm |

Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds like this compound. It is particularly effective for assessing isomeric purity and can be readily coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.netacs.orgnih.gov The separation of pyrazole isomers is often achievable on standard capillary columns. researchgate.net

For quantitative analysis, especially in complex matrices, a nitrogen-specific detector can provide enhanced sensitivity and selectivity. While the target compound may be analyzed directly, derivatization can sometimes be employed to improve chromatographic behavior, although this is less common for N-alkylated pyrazoles. Chiral separations can also be performed by GC using capillary columns with cyclodextrin-based stationary phases.

| Parameter | Suggested Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Mass Spectrometry for Detection and Identification in Research Matrices

Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of this compound. When coupled with GC or HPLC, it provides a robust method for identifying the compound in complex mixtures and confirming its molecular weight.

The fragmentation pattern in electron impact (EI) mass spectrometry is key to confirming the structure. For this compound, characteristic fragmentation would be expected. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen of the butan-2-yl group. libretexts.org This would lead to the loss of an ethyl radical (M-29) or a methyl radical (M-15). The pyrazole ring itself also undergoes characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net The unique fragmentation patterns of different isomers allow for their differentiation via GC-MS. researchgate.net

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 167 | [M]⁺ | Molecular Ion |

| 152 | [M-CH₃]⁺ | Loss of methyl from butan-2-yl group (α-cleavage) |

| 138 | [M-C₂H₅]⁺ | Loss of ethyl from butan-2-yl group (α-cleavage) |

| 110 | [M-C₄H₉]⁺ | Loss of the entire butan-2-yl group |

| 81 | [C₄H₅N₂]⁺ | Fragment corresponding to the methyl-pyrazole ring after cleavage |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive options for the quantification of this compound in solution.

UV-Vis spectroscopy is a straightforward technique for quantifying compounds that contain a chromophore. The pyrazole ring is a known chromophore that typically absorbs in the far-UV region. researchgate.net The gas-phase UV absorption spectrum of unsubstituted pyrazole shows a maximum absorption cross-section at 203 nm. rsc.orgnih.gov The presence of substituents on the pyrazole ring, such as the methyl group and the amino group, is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift). The 4-amino group, in particular, acts as a potent auxochrome, likely shifting the primary absorption band into the 220-280 nm range, making it accessible for quantification. Quantification is achieved by creating a calibration curve that plots absorbance versus concentration, following the Beer-Lambert law.

| Compound/Chromophore | Typical λmax (nm) | Reference |

|---|---|---|

| Unsubstituted Pyrazole (gas phase) | 203 | rsc.org |

| Substituted Pyrazoles | 220 - 250 | researchgate.net |

| Azo-Substituted Pyrazoles | 312 - 359 | researchgate.net |

| Predicted for this compound | ~230 - 270 | Estimated based on auxochromic effects |

While the unsubstituted pyrazole ring is generally not fluorescent, the introduction of specific substituents can induce fluorescence. niscpr.res.in Aminopyrazoles, in particular, have the potential to be fluorescent due to the electron-donating nature of the amino group, which can facilitate intramolecular charge transfer (ICT) upon excitation.

The fluorescence properties, including the emission wavelength (λem) and quantum yield, are highly sensitive to the molecular environment. sryahwapublications.com Factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups can significantly alter the emission spectra. sryahwapublications.com For this compound, fluorescence spectroscopy could serve as a highly sensitive quantification method, provided the compound exhibits sufficient fluorescence. An initial investigation into its photophysical properties would be required to establish excitation and emission maxima and to assess the linearity of the fluorescence response with concentration. researchgate.net

| Pyrazole Type | Substituent Type | Solvent | Emission Maxima (λem) Range (nm) |

|---|---|---|---|

| Phenyl-substituted pyrazoles | Electron Releasing Group (ERG) | Hexane | ~490 |

| Phenyl-substituted pyrazoles | Electron Releasing Group (ERG) | DMSO | ~504 |

| Phenyl-substituted pyrazoles | Electron Withdrawing Group (EWG) | Hexane | ~519 |

| Phenyl-substituted pyrazoles | Electron Withdrawing Group (EWG) | DMSO | ~548 |

Data adapted from studies on substituted pyrazoles to illustrate general trends. sryahwapublications.com

Development of High-Throughput Screening Assays for Analogues

The discovery and optimization of bioactive molecules, such as analogues of this compound, heavily rely on the ability to screen large libraries of chemical compounds for desired biological activity. High-throughput screening (HTS) has become an indispensable tool in this process, enabling the rapid and efficient evaluation of thousands to millions of compounds. japsonline.com The development of robust and reliable HTS assays is a critical first step in identifying promising lead compounds for further investigation. This section details the methodologies and strategies employed in the creation of HTS assays specifically tailored for the screening of analogues of this compound, with a focus on their potential as kinase inhibitors.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various therapeutic agents, particularly protein kinase inhibitors. nih.govresearchgate.net Analogues of this compound are often designed to target specific kinases involved in disease pathways. The development of HTS assays for these analogues involves several key stages, from initial assay design and optimization to validation and implementation for large-scale screening.

A primary approach in screening for kinase inhibitors is the use of biochemical assays that measure the catalytic activity of the target enzyme. researchgate.net These assays are often fluorescence-based, providing a sensitive and scalable method for detecting inhibition. For instance, a common strategy involves measuring the phosphorylation of a substrate peptide by the target kinase. The incorporation of a phosphate (B84403) group can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or homogeneous time-resolved fluorescence (HTRF). japsonline.com

The development of such an assay for analogues of this compound would begin with the selection of a relevant kinase target. The assay would then be optimized for parameters such as enzyme and substrate concentrations, reaction time, and tolerance to solvents like dimethyl sulfoxide (B87167) (DMSO), which is commonly used to dissolve test compounds. A critical step in assay development is validation, which includes determining the assay's robustness and statistical performance. researchgate.net The Z'-factor is a widely used statistical parameter to evaluate the quality of an HTS assay, with a value greater than 0.5 indicating an excellent assay suitable for screening. researchgate.net

In addition to biochemical assays, cell-based assays are also crucial for screening compound libraries. These assays provide a more physiologically relevant context by evaluating the effects of compounds on cellular processes. For analogues of this compound, a cell-based assay might involve measuring the inhibition of a specific signaling pathway downstream of the target kinase. This could be achieved by using reporter gene assays, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is under the control of a promoter regulated by the signaling pathway of interest.

High-content screening (HCS) is an advanced cell-based imaging approach that can provide multiparametric data on the effects of compounds. This technology allows for the simultaneous measurement of various cellular parameters, such as protein localization, cell morphology, and cell viability, offering a more comprehensive understanding of a compound's biological activity.

Furthermore, high-throughput virtual screening (HTVS) has emerged as a cost-effective and efficient alternative to traditional laboratory methods for identifying potential inhibitors. chemmethod.comchemmethod.com This computational approach involves docking large libraries of virtual compounds into the three-dimensional structure of the target protein to predict their binding affinity and mode of interaction. chemmethod.comchemmethod.com For analogues of this compound, HTVS can be used to prioritize compounds for experimental screening, thereby enriching the hit rate and reducing the number of compounds that need to be tested in the laboratory. chemmethod.comchemmethod.com

The development of HTS assays for analogues of this compound is a multifaceted process that integrates biochemical, cell-based, and computational approaches. The ultimate goal is to establish a robust and efficient screening cascade that can identify novel and potent modulators of the target of interest.

Table of HTS Assay Parameters for a Hypothetical Kinase Target

| Parameter | Biochemical Assay | Cell-Based Assay |

| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | Reporter Gene (Luciferase) |

| Target | Recombinant Human Kinase X | Human Cell Line expressing Kinase X |

| Substrate | Fluorescently Labeled Peptide | Endogenous Signaling Pathway |

| Readout | Fluorescence Intensity Ratio | Luminescence |

| Plate Format | 384-well | 384-well |

| Compound Concentration | 10 µM | 10 µM |

| Z'-Factor | > 0.7 | > 0.6 |

| Throughput | ~20,000 compounds/day | ~10,000 compounds/day |

Future Directions and Emerging Research Avenues for N Butan 2 Yl 1 Methyl 1h Pyrazol 4 Amine

Exploration of Novel Biological Targets and Mechanisms

The 4-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Future research should focus on a systematic exploration of the biological activity of N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine to uncover novel therapeutic applications.

A primary avenue of investigation would be its potential as a kinase inhibitor . The aminopyrazole core is present in numerous kinase inhibitors, targeting enzymes that are crucial in cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. nih.govnih.gov For instance, various 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and malignancies. nih.govnih.gov Similarly, 3-amino and 5-aminopyrazole derivatives are known to target kinases such as p38MAPK and Bruton Kinase (BTK). mdpi.comnih.gov A comprehensive screening of this compound against a broad panel of human kinases could reveal specific, potent, and potentially novel inhibitory activities.

Beyond kinases, the broader biological activities associated with pyrazole (B372694) derivatives—including anti-inflammatory, neuroprotective, and antimicrobial effects—suggest a range of other potential targets. Systematic screening campaigns using high-throughput cellular and biochemical assays could identify interactions with G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes. Elucidating the mechanism of action for any identified activity would be a critical subsequent step, involving techniques like molecular docking, proteomics, and cellular pathway analysis to pinpoint the precise molecular interactions and downstream effects.

| Target Class | Rationale / Examples from Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases (e.g., JAKs, CDKs) | The 4-aminopyrazole scaffold is a known hinge-binding motif. Derivatives are potent JAK inhibitors. nih.govnih.gov Other aminopyrazoles inhibit CDKs, Aurora kinases, and BTK. mdpi.com | Oncology, Immunology, Inflammation |

| GPCRs | Certain pyrazole derivatives act as antagonists for receptors like the CRF-1 receptor. nih.gov | Neurology, Endocrinology |

| Ion Channels (e.g., GABA receptors) | Some 5-aminopyrazole derivatives are potent GABA inhibitors. nih.gov | Neurology (e.g., epilepsy, anxiety) |

| Enzymes (e.g., COX, MAO) | The pyrazole ring is central to COX-2 inhibitors (e.g., Celecoxib). Other derivatives show MAO inhibitory activity. nih.gov | Inflammation, Pain, Neurological Disorders |

Application in New Research Modalities and Experimental Systems

The utility of this compound is not limited to its potential as a direct therapeutic agent. Its core structure can be leveraged as a versatile tool in various research modalities.

One emerging application is in the development of chemical probes . By functionalizing the core molecule with reporter tags (e.g., fluorophores, biotin) or photoreactive groups, it can be converted into a probe to identify and validate new biological targets through techniques like activity-based protein profiling (ABPP) or chemical proteomics. Its relatively simple structure makes it an ideal starting point or fragment for such endeavors.

In the field of material science , pyrazole derivatives are recognized for their ability to act as ligands in the formation of coordination complexes and polymers. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to materials with interesting catalytic, optical, or magnetic properties. Future work could explore the incorporation of this compound into metal-organic frameworks (MOFs) or as a component in novel polymers, potentially enhancing thermal stability or creating new functional materials.

Furthermore, this compound could serve as a valuable building block in fragment-based drug discovery (FBDD) . Its modest molecular weight and defined chemical features make it an attractive starting point for screening against a wide array of biological targets. Hits from fragment screening could then be elaborated into more potent and selective lead compounds.

Development of Advanced Synthetic Strategies and Chemoenzymatic Approaches

While classical methods for pyrazole synthesis, such as the Knorr synthesis, are well-established, future research should focus on more advanced, efficient, and sustainable synthetic strategies. rsc.orgjetir.org

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, allowing for the modification of the pyrazole core without the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed C-H activation could be used to directly introduce aryl, alkyl, or other functional groups onto the C3 or C5 positions of the pyrazole ring of this compound. rsc.orgresearchgate.netnih.gov This approach streamlines the synthesis of analog libraries, enabling rapid exploration of structure-activity relationships (SAR).

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.gov The synthesis of pyrazoles has been successfully adapted to flow systems, often allowing for reactions to be performed at higher temperatures and pressures safely, thus accelerating reaction times. rsc.orggalchimia.commdpi.com Developing a multi-step, continuous flow process for the synthesis and subsequent derivatization of this compound would be a significant advancement for its efficient production.

Chemoenzymatic approaches offer the potential for highly selective and environmentally friendly syntheses. While the biocatalytic synthesis of pyrazoles is less explored, enzymes like transaminases have been used to create α-amino ketone intermediates for the synthesis of other N-heterocycles like pyrroles. manchester.ac.uk A future research direction could involve using a transaminase to asymmetrically synthesize a chiral precursor, which is then cyclized to form an enantiomerically pure pyrazole derivative. This would be particularly valuable given the chiral center in the butan-2-yl group of the target molecule.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. researchgate.net Integrating these computational tools can significantly accelerate the exploration and optimization of this compound.

Predictive Modeling: ML models can be trained on large datasets of known pyrazole derivatives and their biological activities. These models could then predict the likely biological targets and potency of this compound and its virtual derivatives, prioritizing which compounds to synthesize and test. eurasianjournals.com Furthermore, AI can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties, helping to identify potential liabilities early in the discovery process. semanticscholar.org

De Novo Design: Generative AI models can design novel pyrazole derivatives based on the structure of this compound. These algorithms can be optimized to generate molecules with improved predicted affinity for a specific biological target, better drug-like properties, and high synthetic accessibility. semanticscholar.org

Synthesis Prediction: AI tools can also aid in the development of the advanced synthetic strategies mentioned previously. Machine learning models can predict the outcomes of C-H functionalization reactions or optimize the conditions for flow chemistry processes, reducing the amount of empirical experimentation required. eurasianjournals.com By analyzing vast reaction databases, these tools can propose novel and efficient synthetic routes to the target compound and its analogs.

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Target Identification | Predicting binding affinity against a wide range of proteins (kinases, GPCRs, etc.) using QSAR and deep learning models. researchgate.net | Rapidly prioritizes experimental screening efforts towards the most probable biological targets. |

| Property Prediction | Calculating ADMET properties (solubility, permeability, toxicity, metabolism) using predictive models. semanticscholar.org | Enables early-stage, in silico deselection of compounds with unfavorable properties. |

| De Novo Molecular Design | Generating novel pyrazole analogs with optimized target potency and desirable physicochemical properties. | Accelerates the lead optimization cycle by exploring a vast chemical space computationally. |

| Retrosynthesis Planning | Proposing efficient synthetic routes, including modern methods like C-H functionalization and flow chemistry. | Reduces the time and resources spent on developing and optimizing synthetic pathways. |

Q & A

Q. What are the common synthetic challenges in preparing N-(butan-2-yl)-1-methyl-1H-pyrazol-4-amine, and how can degradation of intermediates be mitigated?

Methodological Answer: The synthesis of this compound involves imine condensation reactions, but the precursor 1-methyl-1H-pyrazol-4-amine is prone to degradation, particularly under prolonged reaction conditions or suboptimal storage. Supplier variability in amine purity further complicates reproducibility. To address this, excess amine (2–3 equivalents) is recommended to compensate for degradation and ensure complete reaction . Reaction monitoring via thin-layer chromatography (TLC) or HPLC at intervals (e.g., every 2 hours) can help identify premature termination. Purification should employ inert atmospheres (N₂/Ar) to minimize oxidative side reactions.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the pyrazole C4 proton (δ ~7.2–7.5 ppm, singlet) and the butan-2-yl methyl group (δ ~1.0–1.2 ppm, doublet for chiral center) .

- HRMS : Confirm molecular weight with ESI or EI-MS, targeting [M+H]⁺ or [M+Na]⁺ ions.

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid (TFA) to assess purity (>95% ideal). Retention times should align with synthetic batches .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification .

- Waste Disposal : Segregate aqueous and organic waste. Neutralize acidic/basic residues before disposal. Consult institutional guidelines for hazardous waste contractors .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., pyrazole ring proton shifts) or residual solvents. Strategies include:

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic equilibria .

- Deuterium Exchange : Add D₂O to detect exchangeable protons (e.g., NH groups).

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure. SHELXL refinement (e.g., using Olex2 or WinGX) can provide precise bond lengths/angles .

Q. What strategies improve low yields in Ullmann-type couplings for N-alkylated pyrazole derivatives?

Methodological Answer: Low yields (e.g., 17.9% in copper-catalyzed reactions) often stem from inefficient catalyst systems or side reactions. Optimization approaches:

- Catalyst Screening : Test CuI, CuBr, or Pd-based catalysts with ligands like 1,10-phenanthroline.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 6 hours → 30 minutes) to minimize decomposition .

- Solvent Optimization : Replace DMSO with DMA or DMF, which offer better thermal stability for sensitive intermediates .

Q. How can this compound be evaluated for bioactivity in TRPA1 antagonist assays?

Methodological Answer:

- In Vitro TRPA1 Inhibition : Use HEK293 cells expressing human TRPA1 channels. Pre-incubate cells with the compound (1–100 μM) for 30 minutes, then apply agonists (e.g., allyl isothiocyanate). Measure intracellular Ca²⁺ flux via Fura-2 AM fluorescence .

- Dose-Response Analysis : Calculate IC₅₀ values using GraphPad Prism. Compare to known antagonists like HC-030031 (IC₅₀ ~4–10 μM) to assess potency .

Q. What computational methods support structure-activity relationship (SAR) studies for pyrazole derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., TRPA1 or antimicrobial enzymes). Focus on the butan-2-yl group’s hydrophobic packing .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.6 acceptable) .

Q. How can reaction conditions be optimized for scalability in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (30–80°C), catalyst loading (5–20 mol%), and solvent ratios to identify robust conditions.

- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reproducibility .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.